8-Benzylpurine

Description

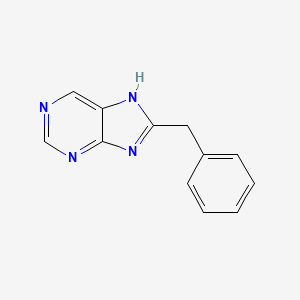

8-Benzylpurine is a purine derivative characterized by a benzyl group (-CH₂C₆H₅) substituted at the 8-position of the purine scaffold. Purine derivatives are pivotal in medicinal chemistry due to their roles as enzyme inhibitors, antimicrobial agents, and modulators of cellular signaling pathways. The 8-benzyl substitution introduces steric and electronic modifications that influence solubility, bioavailability, and target interactions. While synthetic routes to 8-substituted purines are well-documented, the introduction of bulky groups like benzyl at the 8-position often requires tailored strategies to avoid regiochemical challenges .

Properties

IUPAC Name |

8-benzyl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-2-4-9(5-3-1)6-11-15-10-7-13-8-14-12(10)16-11/h1-5,7-8H,6H2,(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIMMUMVJWYEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=NC=NC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzylpurine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with benzyl halides under basic conditions. For instance, purine can be reacted with benzyl chloride in the presence of a base such as potassium carbonate to yield this compound. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. Continuous flow biocatalysis, for example, can be employed to synthesize purine nucleoside esters, which can then be further modified to produce this compound. This method offers advantages such as improved yields, reduced reaction times, and the use of green solvents .

Chemical Reactions Analysis

Types of Reactions: 8-Benzylpurine undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide derivatives.

Reduction: Reduction reactions can be used to modify the purine ring or the benzyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound N-oxide, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

8-Benzylpurine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.

Biology: It is used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.

Medicine: this compound derivatives have shown potential as antiviral and anticancer agents. They are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals, leveraging its biological activity and chemical versatility

Mechanism of Action

The mechanism of action of 8-Benzylpurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit purine nucleoside phosphorylase, an enzyme involved in purine metabolism, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural distinctions among benzyl-substituted purines arise from the position of substitution and additional functional groups. Below is a comparative analysis:

Key Observations:

- Substitution Position : this compound and 9-benzylpurine are positional isomers, but 9-substitution is synthetically more challenging due to competing N7/N9 benzylation .

- Solubility : Bulky 8-benzyl groups reduce water solubility, necessitating structural optimization (e.g., polar groups at N7 or C2) to improve drug-likeness .

- Functional Group Effects: Azido or amino groups at the 8-position (e.g., 8-azido derivatives) enable applications in chemical biology, whereas alkyl chains (e.g., octyl) enhance lipophilicity for membrane-targeted activity .

Antimicrobial Activity:

- This compound analogs (e.g., compound 8d from ) exhibit drug-likeness scores comparable to omeprazole but require solubility optimization for therapeutic use .

- 9-Benzylpurine derivatives show variable activity depending on substitution; N7-benzylated isomers often display lower potency than N9 analogs due to steric hindrance .

Enzyme Inhibition:

- 8-Azido-6-benzylaminopurine acts as a photoaffinity probe for cytokinin receptors, highlighting its utility in studying plant hormone signaling .

- 8-Substituted diones (e.g., 8-benzylamino-7-ethyl derivatives) demonstrate inhibitory effects on bacterial enzymes, with IC₅₀ values in the micromolar range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.